LISURIDE

Description

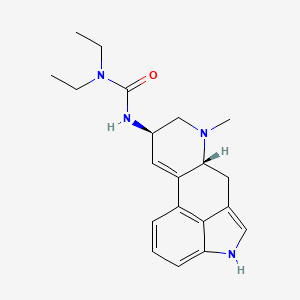

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26N4O |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

3-[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |

InChI |

InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18-/m1/s1 |

InChI Key |

BKRGVLQUQGGVSM-RDTXWAMCSA-N |

SMILES |

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Isomeric SMILES |

CCN(CC)C(=O)N[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Canonical SMILES |

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the CNS Mechanism of Action of Lisuride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lisuride is an ergoline derivative with a complex and multifaceted pharmacological profile within the central nervous system (CNS). Initially developed for migraine prophylaxis and later utilized in the management of Parkinson's disease and hyperprolactinemia, its mechanism of action is characterized by interactions with a broad range of monoaminergic receptors.[1][2] This technical guide provides a detailed examination of this compound's engagement with dopamine, serotonin, and adrenergic receptor systems, its downstream signaling cascades, and the experimental methodologies used to elucidate these properties. Quantitative binding data are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a semi-synthetic ergot alkaloid distinguished by its high affinity and activity at multiple G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic subtypes. This broad receptor interaction profile classifies it as a so-called "dirty drug," where its therapeutic efficacy and side-effect profile are a composite of its actions at various molecular targets. Its primary clinical applications in Parkinson's disease and hyperprolactinemia are largely attributed to its potent dopamine D2 receptor agonism.[2][3] However, its significant activity at serotonergic receptors is crucial for its antimigraine effects and contributes to its unique pharmacological signature, differentiating it from other dopamine agonists.[2][4] This document synthesizes current knowledge on this compound's CNS mechanism of action, focusing on receptor binding, functional activity, and post-receptor signaling events.

Receptor Binding Profile and Functional Activity

This compound's interaction with CNS receptors is non-selective, with high affinity demonstrated for several key targets. The binding affinities, typically expressed as inhibitor constant (Ki) values, quantify the concentration of this compound required to occupy 50% of the receptors in vitro.

Quantitative Receptor Binding Data

The following table summarizes the binding affinities of this compound for various human and rat CNS receptors, compiled from radioligand binding studies. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Species | Ki (nM) | Functional Activity | Reference |

| Dopamine Receptors | ||||

| Dopamine D2 | Rat | 2.0 | Agonist | [5][6] |

| Dopamine D2 | Rat | 0.3 | Partial Agonist | [7] |

| Dopamine D3 | Rat | 1.7 | Partial Agonist | [7] |

| Serotonin Receptors | ||||

| Serotonin 5-HT1A | Rat | 0.5 | Agonist | [5][6] |

| Serotonin 5-HT2A | Human | High Affinity | Partial Agonist | [2][8] |

| Serotonin 5-HT2B | Human | High Affinity | Antagonist | |

| Serotonin 5-HT2C | Human | High Affinity | Antagonist | [7] |

| Adrenergic Receptors | ||||

| Alpha-1A Adrenergic | Human | - | Antagonist | [1] |

| Histamine Receptors | ||||

| Histamine H1 | Human | 160 (IC50) | Binds | [9][10] |

Core Mechanisms of Action & Signaling Pathways

Dopaminergic System

This compound's most well-characterized action is its potent agonism at D2-like dopamine receptors (D2 and D3).[2][7] This is the primary mechanism underlying its efficacy in treating the motor symptoms of Parkinson's disease by mimicking the effects of endogenous dopamine in the depleted nigrostriatal pathway.[2]

Activation of D2 receptors, which are coupled to Gi/o proteins, initiates a signaling cascade that inhibits the enzyme adenylyl cyclase.[4] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4] Reduced cAMP levels subsequently decrease the activity of Protein Kinase A (PKA), modulating downstream gene expression and neuronal excitability. This signaling pathway is crucial for the regulation of motor control and prolactin secretion.[4]

Serotonergic System

This compound's interaction with the serotonin system is complex and contributes significantly to its overall profile.

-

5-HT1A Receptor Agonism: this compound is an extremely potent agonist at 5-HT1A receptors.[5][11] This action is thought to suppress the firing of serotonergic neurons in the dorsal raphe nucleus and may contribute to its anxiolytic and antidepressant-like effects observed in preclinical models.[8] This potent 5-HT1A agonism has also been proposed as a potential mechanism for inhibiting the hallucinogenic effects that might otherwise arise from its 5-HT2A activity.[11]

-

5-HT2A Receptor Partial Agonism & Biased Signaling: this compound is a partial agonist at 5-HT2A receptors, similar to the classic psychedelic LSD.[2] However, it is notably non-hallucinogenic at typical therapeutic doses. Research suggests this is due to "biased agonism" or "functional selectivity".[8][12] While both this compound and LSD activate the Gαq protein pathway, leading to phospholipase C activation, this compound appears to weakly recruit, or not recruit at all, the β-arrestin signaling pathway.[8][12] The β-arrestin pathway is increasingly implicated in the psychoactive effects of 5-HT2A agonists. This biased signaling profile may explain this compound's lack of psychedelic activity.[8]

-

5-HT2B/2C Receptor Antagonism: this compound acts as a potent antagonist at 5-HT2B receptors. This is a critical safety feature, as agonism at this receptor by other ergoline derivatives (e.g., pergolide, cabergoline) is strongly associated with the development of cardiac valvular fibrosis. Its antagonist action at 5-HT2B receptors means this compound does not carry this risk. It also demonstrates antagonism at 5-HT2C receptors.[7]

Adrenergic and Other Systems

This compound also acts as an antagonist at alpha-1 adrenergic receptors, which can contribute to side effects such as hypotension.[1] It has a measurable affinity for histamine H1 receptors as well.[9][10]

Key Experimental Protocols

The pharmacological profile of this compound has been defined through a series of standard, yet powerful, in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This in vitro technique is used to determine the affinity (Ki) of a drug for a specific receptor. It involves competing the unlabeled drug (this compound) against a known radioactive ligand for binding to a tissue preparation containing the receptor of interest.

Detailed Methodology:

-

Tissue Preparation: Brain tissue (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) is homogenized in a buffered solution (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction, which is rich in receptors. The final membrane preparation is resuspended in the assay buffer.

-

Assay Incubation: A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Functional Assays (cAMP Accumulation)

These assays measure the functional consequence of receptor binding—whether the drug acts as an agonist, antagonist, or inverse agonist. To assess this compound's D2 agonism, its effect on cAMP levels is measured.

Detailed Methodology:

-

Cell Culture: A cell line stably expressing the human dopamine D2 receptor is cultured.

-

Stimulation: The cells are pre-treated with a substance like forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Treatment: The stimulated cells are then treated with varying concentrations of this compound.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: A dose-response curve is generated. An agonist effect is demonstrated by a dose-dependent decrease in forskolin-stimulated cAMP levels. The potency (EC50) and efficacy (Emax) of this compound are calculated from this curve.

Conclusion

The mechanism of action of this compound in the central nervous system is a result of its complex interplay with multiple monoamine receptor systems. Its primary therapeutic value in Parkinson's disease stems from its potent agonism at dopamine D2/D3 receptors and the subsequent inhibition of the adenylyl cyclase/cAMP signaling pathway. Concurrently, its potent agonism at 5-HT1A receptors and its unique biased partial agonism at 5-HT2A receptors contribute to its distinct clinical profile, which is devoid of hallucinogenic effects. Furthermore, its antagonism at 5-HT2B receptors provides a crucial safety advantage over other ergoline-derived dopamine agonists. A thorough understanding of this intricate pharmacology is essential for the rational design of future CNS-targeted therapies and for optimizing the clinical application of existing compounds like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound Maleate used for? [synapse.patsnap.com]

- 3. This compound, a dopamine D2 receptor agonist, and anticraving drug expectancy as modifiers of relapse in alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 5. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. LSD but not this compound disrupts prepulse inhibition in rats by activating the 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice [frontiersin.org]

- 9. This compound | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Re-evaluation of this compound pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The G protein biased serotonin 5-HT 2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]

Lisuride's Engagement with the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological properties of lisuride as a dopamine D2 receptor agonist. It consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound is an ergot derivative that has been investigated for various clinical applications, including Parkinson's disease and migraine prophylaxis.[1][2] Its therapeutic effects are largely attributed to its interaction with dopamine receptors, particularly its agonist activity at the D2 subtype.[1][3] Understanding the precise nature of this compound's engagement with the D2 receptor is crucial for optimizing its therapeutic use and for the development of novel dopaminergic drugs. This document serves as a comprehensive resource for professionals in the field, offering a detailed overview of this compound's D2 receptor pharmacology.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining this compound's interaction with the dopamine D2 receptor, compiled from various in vitro studies.

Table 1: Binding Affinity of this compound for the Dopamine D2 Receptor

| Radioligand Displaced | Cell Line / Tissue | Ki (nM) | pKi | Reference |

| [3H]U-86170 | Unknown | 0.5 | 9.3 | [4] |

| Not Specified | Unknown | 0.34 | 9.47 | [4] |

Table 2: Functional Activity of this compound at the Dopamine D2 Receptor

| Assay Type | Cell Line | Parameter | Value | Emax (% of Dopamine/Full Agonist) | Reference |

| [35S]GTPγS Binding | CHO | EC50 | Not specified | Partial Agonist | [5] |

| cAMP Inhibition | Not specified | IC50 | Not specified | Agonist | [6] |

| β-arrestin2 Recruitment (BRET) | HEK293 | EC50 | Not specified | Partial Agonist | [7] |

Note: Quantitative values for EC50/IC50 and Emax for this compound are not consistently reported across the literature, with many studies qualitatively describing it as a partial agonist.

Signaling Pathways and Molecular Interactions

This compound, upon binding to the dopamine D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. The D2 receptor primarily couples to the Gi/o family of G proteins.

G Protein-Dependent Signaling

Activation of the D2 receptor by this compound leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This pathway is a classical hallmark of D2 receptor agonism.

References

- 1. This compound, a dopamine D2 receptor agonist, and anticraving drug expectancy as modifiers of relapse in alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the dopamine D2 agonists this compound and CQ 32-084 on rat feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discriminative stimulus properties of this compound revisited: involvement of dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Agonist action at D2(long) dopamine receptors: ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repeated administration of this compound down-regulates dopamine D-2 receptor function in mesostriatal and in mesolimbocortical rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. innoprot.com [innoprot.com]

An In-Depth Technical Guide on the Core Serotonergic Activity of Lisuride at 5-HT1A and 5-HT2A Receptors

This technical guide provides a detailed examination of the interaction of lisuride with serotonin 5-HT1A and 5-HT2A receptors, intended for researchers, scientists, and professionals in drug development. The document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes complex signaling pathways and workflows.

Quantitative Analysis of this compound's Receptor Activity

This compound exhibits a distinct binding profile and functional activity at both 5-HT1A and 5-HT2A receptors. The following tables summarize the key quantitative metrics from various studies, providing a comparative overview of its affinity and potency.

Table 1: Binding Affinity (Ki) of this compound at Serotonin Receptors

| Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue/Cell Line | Reference |

| 5-HT1A | 0.5 | [³H]this compound | Rat Brain | [1] |

| 5-HT2A | High Affinity | Not Specified | Not Specified | [2] |

Table 2: Functional Potency (EC50) of this compound at Serotonin Receptors

| Receptor Subtype | EC₅₀ (nM) | Assay Type | Cell Line | Reference |

| 5-HT2A | 17 | Inositol Phosphate Accumulation | Recombinant Cells | [3] |

Serotonin Receptor Signaling Pathways

This compound's effects are mediated through distinct G-protein coupled receptor (GPCR) signaling cascades upon binding to 5-HT1A and 5-HT2A receptors.

The 5-HT1A receptor is predominantly coupled to the Gαi/o protein.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequently influences downstream cellular processes.[6]

Caption: 5-HT1A receptor signaling pathway.

Conversely, the 5-HT2A receptor primarily signals through the Gαq protein pathway.[7][2][8] Agonist binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][2] These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in a range of cellular responses.[7][2]

Caption: 5-HT2A receptor signaling pathway.

Detailed Experimental Protocols

The characterization of this compound's receptor activity relies on standardized in vitro assays. The following sections provide detailed methodologies for key experiments.

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

Caption: Radioligand binding assay workflow.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the target receptor (e.g., HEK293 cells with human 5-HT1A or 5-HT2A receptors) to confluency.[9]

-

Harvest the cells and resuspend them in an ice-cold lysis buffer.[9]

-

Homogenize the cell suspension and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.[9]

-

Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard method like the Bradford assay.[9]

-

-

Assay Procedure:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add cell membrane suspension, a known concentration of a suitable radioligand (e.g., [³H]this compound), and binding buffer.[10]

-

Non-specific Binding: Add cell membrane suspension, radioligand, and a high concentration of a non-labeled competing ligand to saturate the receptors.[10]

-

Competitive Binding: Add cell membrane suspension, radioligand, and serial dilutions of the test compound (this compound).[10]

-

-

Incubate the plate to allow the binding to reach equilibrium.[9]

-

Terminate the reaction by rapid filtration through glass fiber filters, trapping the membranes with the bound radioligand.[9]

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[9]

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.[9]

-

Calculate specific binding by subtracting non-specific binding from total binding.[10]

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity via a Gαi-coupled receptor.

Caption: cAMP accumulation assay workflow.

Methodology:

-

Cell Culture and Seeding:

-

Assay Procedure:

-

Prepare serial dilutions of the test compound (this compound).[5]

-

Add the diluted compound to the appropriate wells and incubate.[5]

-

Add a solution of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.[5]

-

Incubate for a specified time to allow for the modulation of cAMP levels by the test compound.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6][12][13] These kits typically involve a competitive immunoassay between cellular cAMP and a labeled cAMP tracer for a specific antibody.[14]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the assay signal for each well to cAMP concentration using the standard curve.

-

Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.

-

This functional assay measures the activation of the Gαq pathway by quantifying the accumulation of inositol phosphates.

Caption: Inositol phosphate turnover assay workflow.

Methodology:

-

Cell Labeling:

-

Culture cells expressing the 5-HT2A receptor.

-

Label the cells by incubating them overnight in a medium containing [³H]-myo-inositol, which gets incorporated into the membrane phosphoinositides.[15]

-

-

Assay Procedure:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells with a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates, leading to their accumulation.

-

Add serial dilutions of the test compound (this compound) and incubate for a defined period.

-

-

Extraction and Separation:

-

Data Analysis:

-

Measure the radioactivity in the collected fractions corresponding to the different inositol phosphates using a scintillation counter.

-

Plot the total [³H]-inositol phosphate accumulation against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of this compound that elicits 50% of the maximal response. Alternatively, commercial kits like the IP-One HTRF assay can be used to specifically measure inositol monophosphate (IP1) accumulation.[18]

-

References

- 1. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice [frontiersin.org]

- 8. blossomanalysis.com [blossomanalysis.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of inositol phospholipid turnover during lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Lisuride In Vivo: A Technical Guide

This document provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of lisuride, an ergoline derivative with a complex pharmacological profile. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of this compound's absorption, distribution, metabolism, and excretion (ADME) profile across various species.

Pharmacokinetic Profile

This compound's journey through the body is characterized by rapid and complete absorption after oral administration, followed by extensive first-pass metabolism, which significantly influences its bioavailability. Its distribution is swift, and it is eliminated relatively quickly.

Following oral administration, this compound is almost completely absorbed from the gastrointestinal tract.[1] However, it undergoes a significant first-pass metabolism in the liver, which substantially reduces its systemic availability.[1][2] The oral bioavailability of this compound in humans is estimated to be between 10% and 20%.[1][3] In contrast, parenteral routes of administration, such as intravenous (IV), intramuscular (IM), and subcutaneous (SC) injections, result in much higher systemic availability. For instance, in healthy male volunteers, the systemic bioavailability of this compound was 90% after IM injection and 94% after SC injection.[4]

Studies in Parkinson's disease patients have shown a wide interindividual variation in plasma concentrations after oral dosing.[5] For a single 300 microgram oral dose, peak plasma concentrations (Cmax) ranged from 0.27 to 3.30 ng/ml, and the area under the curve (AUC) varied from 43.1 to 617 ng·min/ml.[5] The time to reach peak concentration (Tmax) is rapid, with a mean of 39 minutes in these patients.[5]

This compound is moderately bound to plasma proteins, with a binding percentage of 60% to 70%.[1] It is a lipophilic compound that can rapidly cross cell membranes, leading to wide distribution throughout the body.[6] Animal studies using whole-body autoradiography in rats have confirmed this rapid and extensive distribution.[6] this compound readily crosses the blood-brain barrier, and its concentration in the brain is governed by its plasma concentration.[6] Notably, a high affinity of this compound for its target tissue, the pituitary gland, has been observed in both rats and rabbits.[6]

This compound is extensively metabolized, with more than 15 known metabolites.[1][3] The parent drug is almost completely transformed before excretion.[3] The metabolism of this compound occurs through various enzymatic processes, including oxidative N-deethylation, hydroxylation of the benzene system, monooxygenation at C2 and C9, and oxidation of the double bonds at C2/C3 and C9/C10.[3][7] The main freely extractable urinary metabolite has been identified as a 2-keto-3-hydroxy-lisuride derivative.[3][7] Phase II conjugation reactions appear to be quantitatively unimportant in the metabolism of this compound.[3]

The elimination of this compound and its metabolites occurs through both renal and biliary pathways in approximately equal amounts.[1][3] In humans, after an oral dose, about 90% of the administered radioactivity is recovered, with elimination being equally divided between the kidneys and the liver.[3] The elimination half-life of the unchanged drug from plasma is relatively short, typically around 2 hours in humans.[1] However, the elimination half-life of its metabolites is longer, at approximately 10 hours, with some minor components having a half-life of up to 23 hours.[3] In rats and rabbits, elimination is primarily via the liver, while in rhesus monkeys, most of the dose is excreted in the urine.[6] Enterohepatic circulation of this compound metabolites has been demonstrated in rats.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Route of Administration | Value | Reference |

| Bioavailability | Oral | 10-20% | [1] |

| Intramuscular | 90% | [4] | |

| Subcutaneous | 94% | [4] | |

| Elimination Half-life (t½) | Oral | ~2 hours | [1] |

| Intravenous | 1.5 hours (terminal phase) | [4] | |

| Subcutaneous Infusion | 1.4 ± 0.4 hours | [8] | |

| Time to Peak (Tmax) | Oral | 60-80 minutes | [1] |

| Intramuscular | 12-15 minutes | [4] | |

| Subcutaneous | 12-15 minutes | [4] | |

| Plasma Protein Binding | - | 60-70% | [1] |

| Total Clearance | Intravenous | 13 ml·min⁻¹·kg⁻¹ | [4] |

| Intravenous | 16 ± 9 ml/min/kg | [3] | |

| Subcutaneous Infusion | 20 ± 6 ml/min/kg | [8] |

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Parameter | Route of Administration | Value | Reference |

| Rat | Absorption | Oral | Almost complete | [6] |

| First-Pass Effect | - | Lowest among tested species | [6] | |

| Elimination | - | Mainly via liver | [6] | |

| Terminal Half-life | - | A few hours | [6] | |

| Rabbit | Elimination | - | Mainly via liver | [6] |

| Terminal Half-life | - | A few hours | [6] | |

| Rhesus Monkey | First-Pass Effect | - | Highest among tested species | [6] |

| Elimination | - | Mostly in urine | [6] | |

| Terminal Half-life | - | A few hours | [6] |

Experimental Protocols

The methodologies employed in the pharmacokinetic studies of this compound are crucial for understanding and interpreting the data. Below are descriptions of typical experimental protocols.

-

Subjects: Studies have been conducted in healthy male volunteers and patients with Parkinson's disease.[4][5][8]

-

Drug Administration: this compound hydrogen maleate has been administered as an aqueous solution intravenously, intramuscularly, and subcutaneously.[4] For oral administration, tablets have been used.[5] Doses have ranged from 25 micrograms for parenteral administration to 300 micrograms for oral administration.[4][5]

-

Sample Collection: Blood samples are typically collected at various time points after drug administration. Plasma is then separated for analysis.[4][5] For excretion studies, urine and feces are collected over a specified period.[3]

-

Analytical Methods:

-

Radioimmunoassay (RIA): A highly sensitive method used for the quantification of unchanged this compound in plasma.[3][5][8]

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method involves the extraction of this compound from plasma, followed by separation on an HPLC column and quantification using a fluorescence detector. It has a detection limit of 20 pg/ml.[9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A modern, highly sensitive, and specific method for quantifying drugs and their metabolites in biological matrices.[10] Although not detailed specifically for this compound in the provided context, it represents a standard technique for such analyses.[11]

-

-

Animal Models: Pharmacokinetic studies have been performed in rats, rabbits, and rhesus monkeys.[6] These studies are essential for preclinical drug development to predict the drug's behavior in humans.[12]

-

Drug Administration: this compound hydrogen maleate, sometimes ¹⁴C-labeled for metabolism and excretion studies, is administered at doses such as 100-250 micrograms/kg.[3][6]

-

Sample Collection and Analysis:

-

Blood, Urine, and Feces: Samples are collected to determine plasma concentration-time profiles and excretion patterns.[6]

-

Whole-Body Autoradiography: This technique is used in animals (e.g., rats) to visualize the distribution of a radiolabeled drug throughout the body.[6]

-

Tissue Distribution Studies: Direct measurement of this compound concentrations in various tissues, such as the brain and pituitary, is performed to assess tissue penetration and affinity.[6]

-

Visualizations

This compound's pharmacological effects are mediated through its interaction with multiple receptor systems, primarily dopaminergic and serotonergic pathways.[2][13] It acts as a potent agonist at dopamine D2 receptors, which is central to its therapeutic effects in Parkinson's disease and hyperprolactinemia.[1][2] Additionally, it exhibits complex interactions with serotonin receptors, acting as a partial agonist at 5-HT1A and 5-HT2A/2C receptors, and as an antagonist at 5-HT2B receptors.[1][7][14]

The process of determining the pharmacokinetic profile of this compound in vivo follows a structured workflow, from administration to data analysis.

This compound undergoes extensive biotransformation in the body, leading to the formation of multiple metabolites. The primary metabolic reactions are oxidative processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 3. The pharmacokinetics and biotransformation of 14C-lisuride hydrogen maleate in rhesus monkey and in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics and pharmacodynamics of this compound in healthy volunteers after intravenous, intramuscular, and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disposition of oral this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of this compound hydrogen maleate in rat, rabbit and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of this compound after subcutaneous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative determination of the dopamine agonist this compound in plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid quantification of lisinopril in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijisrt.com [ijisrt.com]

- 12. biotechfarm.co.il [biotechfarm.co.il]

- 13. Locomotor effects of this compound: a consequence of dopaminergic and serotonergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative Pharmacological Effects of this compound and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]

The Ergoline Enigma: A Deep Dive into the Structure-Activity Relationship of Lisuride and its Derivatives

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structure-activity relationship (SAR) of lisuride, a prominent ergoline derivative, and its analogues. By dissecting the intricate interplay between chemical structure and pharmacological activity, this document aims to equip researchers and drug development professionals with a comprehensive understanding of how modifications to the ergoline scaffold influence receptor binding and functional outcomes, particularly at dopamine and serotonin receptors.

Introduction: The Complex Pharmacology of Ergoline Derivatives

Ergoline alkaloids, a class of compounds derived from the ergot fungus, exhibit a remarkable diversity of pharmacological effects, acting on a wide array of G protein-coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.[1] this compound, a semi-synthetic ergoline derivative, exemplifies this complexity, demonstrating a "dirty drug" profile with interactions across multiple receptor subtypes.[2] This promiscuity, while challenging for drug development, also presents opportunities for designing novel therapeutics with tailored polypharmacology. Understanding the SAR of this compound and its derivatives is paramount to unlocking their full therapeutic potential while mitigating off-target effects.

This guide will systematically review the core ergoline scaffold, delve into the specific SAR at key dopamine and serotonin receptor subtypes, and provide detailed experimental protocols for the assays used to characterize these compounds.

The Ergoline Scaffold: A Foundation for Diverse Activities

The tetracyclic ergoline ring system is the fundamental structural motif from which a vast number of natural and synthetic compounds are derived. Modifications at various positions on this scaffold can dramatically alter a compound's affinity and efficacy at different receptors. Key positions for chemical modification that influence the SAR include:

-

N1 Position: The indole nitrogen.

-

N6 Position: The nitrogen within the D ring. Alkylation at this position is a common strategy to modulate activity.

-

C8 Position: This position often bears a substituent, such as an amide or urea group, which is crucial for receptor interaction.

-

Aromatic Ring System: Substitutions on the aromatic portion of the indole nucleus can influence selectivity.

Structure-Activity Relationship at Dopamine Receptors

This compound and its derivatives are well-known for their potent activity at dopamine D2-like receptors (D2, D3, and D4), which are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[3]

Dopamine D2 Receptor

This compound itself exhibits high affinity for the D2 receptor.[2] The SAR at the D2 receptor is sensitive to modifications at several positions:

-

N-Alkylation: The nature of the substituent on the piperidine nitrogen of related ergoline-like structures can influence D2 receptor affinity.[4]

-

C8 Substituents: The urea moiety at the C8 position of this compound is a key contributor to its D2 receptor activity.

The following table summarizes the binding affinities (Ki) of this compound and selected derivatives at the human dopamine D2 receptor.

| Compound/Derivative | Modification | Receptor | Ki (nM) | Reference(s) |

| This compound | - | Dopamine D2 | 2.0 | [2] |

| N-(1,1′-biphenyl-3-yl)methyl derivative | N-alkylation on piperazine | Dopamine D2L | 0.65 | [4] |

Structure-Activity Relationship at Serotonin Receptors

The serotonergic activity of this compound and its analogues is multifaceted, with significant interactions at 5-HT1A and 5-HT2A receptors.

Serotonin 5-HT1A Receptor

The 5-HT1A receptor, another Gi/o-coupled receptor, is a high-affinity target for this compound.[2] Activation of this receptor is associated with anxiolytic and antidepressant effects.

Serotonin 5-HT2A Receptor

The 5-HT2A receptor is a Gq/11-coupled receptor that activates the phospholipase C (PLC) pathway.[5][6] this compound acts as a partial agonist at the 5-HT2A receptor.[7] Interestingly, while structurally similar to the potent 5-HT2A agonist and hallucinogen LSD, this compound is generally considered non-hallucinogenic at typical doses. This difference is attributed to biased agonism, where this compound preferentially activates certain downstream signaling pathways over others.

The following table summarizes the binding affinities (Ki) of this compound at human serotonin receptors.

| Compound | Receptor | Ki (nM) | Reference(s) |

| This compound | 5-HT1A | 0.5 | [2] |

Signaling Pathways

To fully appreciate the SAR of this compound derivatives, it is crucial to understand the downstream signaling cascades they modulate.

Dopamine D2 and Serotonin 5-HT1A Receptor Signaling (Gi/o-coupled)

Activation of D2 and 5-HT1A receptors by agonists like this compound leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP).[3][8] The Gβγ subunit can modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]

References

- 1. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

Neuropharmacological Profile of Lisuride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisuride is a semi-synthetic ergoline derivative with a complex and multifaceted neuropharmacological profile. Initially developed for migraine prophylaxis and later utilized in the management of Parkinson's disease and hyperprolactinemia, its broad spectrum of activity at various neurotransmitter receptors continues to be an area of intensive research. This technical guide provides an in-depth overview of the neuropharmacology of this compound, with a focus on its receptor binding affinities, functional activities, and downstream signaling pathways. Detailed experimental protocols for key assays are provided, and complex biological interactions are visualized through signaling pathway and experimental workflow diagrams.

Receptor Binding and Functional Activity

This compound is often described as a "dirty drug" due to its significant affinity for a wide range of dopamine, serotonin, adrenergic, and histamine receptors.[1] This broad receptor interaction profile is responsible for its diverse therapeutic effects and side-effect profile.

Dopamine Receptors

This compound is a potent dopamine receptor agonist, with a particularly high affinity for the D2-like family of receptors (D2, D3, and D4).[1][2] Its activity at these receptors is central to its therapeutic efficacy in Parkinson's disease and its ability to suppress prolactin levels.[1]

Table 1: this compound Binding Affinities (Ki) at Dopamine Receptors

| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |

| D1 | Low nanomolar affinity | Human | - | [3] |

| D2 | 2.0 | Rat | [3H]this compound | [4] |

| D2 | 9.2 - 9.5 (pKi) | Human | - | [2] |

| D3 | 9.6 (pKi) | Human | - | [2] |

| D4 | 8.3 (pKi) | Human | - | [2] |

| D5 | 8.5 (pKi) | Human | - | [2] |

Table 2: this compound Functional Activity at Dopamine Receptors

| Receptor Subtype | Activity | EC50 (nM) | Emax (%) | Assay Type | Reference |

| D2 | Partial Agonist | - | - | - | [1] |

| D3 | Partial Agonist | - | - | - | [1] |

| D4 | Partial Agonist | - | - | - | [1] |

Serotonin Receptors

This compound exhibits a complex profile at serotonin (5-HT) receptors, acting as a full or partial agonist at some subtypes and an antagonist at others.[1] Its interactions with the serotonergic system are thought to contribute to its efficacy in migraine treatment.[3]

Table 3: this compound Binding Affinities (Ki) at Serotonin Receptors

| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |

| 5-HT1A | 0.5 | Rat | [3H]8-OH-DPAT | [4] |

| 5-HT1A | 9.7 - 9.8 (pKi) | Human | - | [2] |

| 5-HT1D | 9.0 (pKi) | Human | - | [2] |

| 5-HT2A | 8.6 (pKi) | Human | - | [2] |

| 5-HT2A | 2-6 | Mouse | [3H]M100907 | [5] |

| 5-HT2B | 8.9 (pKi) | Human | - | [2] |

| 5-HT2C | 7.9 - 8.3 (pKi) | Human | - | [2] |

| 5-HT6 | 8.0 - 8.1 (pKi) | Human | - | [2] |

| 5-HT7 | 8.2 - 9.3 (pKi) | Rat | - | [2] |

Table 4: this compound Functional Activity at Serotonin Receptors

| Receptor Subtype | Activity | EC50 (nM) | Emax (%) | Assay Type | Reference |

| 5-HT1A | Full/Near-Full Agonist | - | - | - | [1] |

| 5-HT1B | Full/Near-Full Agonist | - | - | - | [1] |

| 5-HT1D | Full/Near-Full Agonist | - | - | - | [1] |

| 5-HT2A | Partial Agonist | 17 | - | Inositol Phosphate Accumulation | [6] |

| 5-HT2B | Silent Antagonist | - | - | - | [1] |

| 5-HT2C | Partial Agonist | 94 | - | Inositol Phosphate Accumulation | [6] |

| 5-HT5A | Partial Agonist | - | - | - | [1] |

Adrenergic and Histamine Receptors

This compound also demonstrates notable affinity for adrenergic and histamine receptors, which may contribute to some of its side effects, such as dizziness and tiredness.[3]

Table 5: this compound Binding Affinities (Ki) at Adrenergic and Histamine Receptors

| Receptor Subtype | Ki (nM) | Species | Reference |

| α1A-Adrenergic | 7.9 - 8.3 (pKi) | Human | [2] |

| α2A-Adrenergic | 9.0 - 10.3 (pKi) | Human | [2] |

| α2B-Adrenergic | 8.5 - 9.9 (pKi) | Human | [2] |

| α2C-Adrenergic | 9.3 - 9.9 (pKi) | Human | [2] |

| Histamine H1 | Low nanomolar affinity | Human | [3] |

Table 6: this compound Functional Activity at Adrenergic and Histamine Receptors

| Receptor Subtype | Activity | EC50 (nM) | Emax (%) | Assay Type | Reference |

| α1A-Adrenergic | Antagonist | - | - | - | [1] |

| α2A-Adrenergic | Antagonist | - | - | - | [1] |

| α2B-Adrenergic | Antagonist | - | - | - | [1] |

| α2C-Adrenergic | Antagonist | - | - | - | [1] |

| Histamine H1 | Partial Agonist | - | - | Inositol Phosphate Accumulation, NF-κB Activation | [7] |

Signaling Pathways

The diverse receptor interactions of this compound translate into the modulation of multiple intracellular signaling cascades.

Dopamine D2 Receptor Signaling

As a D2 receptor agonist, this compound mimics the action of dopamine by binding to and activating these Gi/o-coupled receptors. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on gene expression and neuronal excitability.

Serotonin 5-HT2A Receptor Biased Agonism

This compound is a partial agonist at the 5-HT2A receptor.[1] Unlike classic psychedelics such as LSD, which are also 5-HT2A agonists, this compound is generally non-hallucinogenic. This difference is attributed to biased agonism, where this compound preferentially activates the Gq/11 signaling pathway over the β-arrestin pathway.[2] This differential signaling is thought to be a key determinant of its therapeutic versus psychoactive effects.

Neuroprotective PI3K/Akt Signaling

Recent studies have indicated that this compound exerts neuroprotective effects, at least in part, through the activation of the PI3K/Akt signaling pathway, which is mediated by its interaction with D3 receptors. This pathway is crucial for promoting cell survival and inhibiting apoptosis.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the neuropharmacological profile of this compound.

Radioligand Binding Assay ([3H]-Spiperone for D2 Receptors)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the dopamine D2 receptor using [3H]-spiperone.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor or from rat striatal tissue.

-

Radioligand: [3H]-Spiperone.

-

Non-specific Binding Control: (+)-Butaclamol or another suitable D2 antagonist.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine.

-

96-well plates, filtration apparatus, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold homogenization buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

Membrane suspension.

-

Increasing concentrations of this compound (for competition curve) or buffer (for total binding) or a saturating concentration of (+)-butaclamol (for non-specific binding).

-

A fixed concentration of [3H]-spiperone (typically at or near its Kd).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay (5-HT1A Receptor)

This protocol describes a functional assay to determine the potency (EC50) and efficacy (Emax) of this compound at the Gi/o-coupled 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cAMP production.[8]

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.[9]

-

Assay Medium: Serum-free medium.

-

Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., IBMX).

-

Forskolin: To stimulate adenylyl cyclase.

-

Test Compound: this compound.

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kit.

-

384-well white microplates and a suitable plate reader.

Procedure:

-

Cell Culture and Plating: Culture the cells and seed them into the microplates. Allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

-

Assay Procedure:

-

Replace the culture medium with stimulation buffer.

-

Add the diluted this compound or vehicle to the wells.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Microdialysis

This protocol outlines the general procedure for in vivo microdialysis to measure the effect of this compound on extracellular levels of dopamine and serotonin in the brain of a freely moving rat.[10]

Materials:

-

Animal Model: Adult male Sprague-Dawley or Wistar rat.

-

Stereotaxic Apparatus.

-

Microdialysis Probe: Commercially available or custom-made.

-

Perfusion Pump and Swivel System.

-

Artificial Cerebrospinal Fluid (aCSF): For perfusion.

-

Fraction Collector.

-

Analytical System: HPLC with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS/MS).

-

This compound solution for administration.

Procedure:

-

Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Probe Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) for an equilibration period (e.g., 1-2 hours).

-

Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

-

Post-treatment Collection: Continue to collect dialysate samples at regular intervals for several hours.

-

Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD or LC-MS/MS.

-

Histological Verification: At the end of the experiment, sacrifice the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the drug's effect.

Conclusion

This compound possesses a complex neuropharmacological profile characterized by its interactions with a multitude of neurotransmitter receptors. Its primary action as a dopamine D2-like receptor agonist is fundamental to its therapeutic use in Parkinson's disease and hyperprolactinemia. Furthermore, its intricate activity at various serotonin receptor subtypes, particularly its biased agonism at the 5-HT2A receptor, contributes to its therapeutic effects and distinguishes it from classic psychedelics. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the neuropharmacological properties of this compound and to develop novel therapeutics targeting these complex signaling systems.

References

- 1. Striking differences of action of this compound stereoisomers at histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Pharmacological Effects of this compound and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 8R-lisuride is a potent stereospecific histamine H1-receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Lisuride's Core Mechanism for Prolactin Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism by which lisuride inhibits prolactin secretion. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Executive Summary

This compound is a potent ergot derivative that effectively suppresses prolactin levels. Its primary mechanism of action is as a high-affinity agonist at dopamine D2 receptors located on lactotroph cells in the anterior pituitary gland. Activation of these Gi protein-coupled receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a subsequent decrease in intracellular cyclic AMP (cAMP) levels, and ultimately, the inhibition of prolactin synthesis and release. This guide will delve into the specifics of this mechanism, presenting receptor binding affinities, downstream signaling pathways, and the quantitative effects of this compound on prolactin levels.

Receptor Binding Affinity of this compound

This compound exhibits a high affinity for several neurotransmitter receptors, with its primary therapeutic effect in prolactin inhibition attributed to its potent agonism at the dopamine D2 receptor. It also demonstrates a very high affinity for the serotonin 5-HT1A receptor. The binding affinities (Ki) of this compound for these key receptors are summarized in the table below.

| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |

| Dopamine D2 | This compound | 2.0 | Rat | [1] |

| Serotonin 5-HT1A | This compound | 0.5 | Rat | [1] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Signaling Pathways of Prolactin Inhibition

The inhibition of prolactin secretion by this compound is a multi-step process initiated by the activation of the dopamine D2 receptor on pituitary lactotrophs.

Dopamine D2 Receptor Activation and Downstream Cascade

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gi subtype. The binding of this compound to the D2 receptor triggers a conformational change, leading to the activation of the associated Gi protein. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase.

Inhibition of Prolactin Synthesis and Secretion

The reduction in intracellular cAMP levels has two primary consequences for the lactotroph cell:

-

Inhibition of Prolactin Gene Expression: Lower cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation of transcription factors necessary for prolactin gene transcription. This results in a decrease in the synthesis of new prolactin.

-

Inhibition of Prolactin Release: The signaling cascade also influences ion channel activity, leading to hyperpolarization of the cell membrane and a decrease in calcium influx, which is a critical step for the exocytosis of prolactin-containing vesicles.

Quantitative Data on Prolactin Inhibition

The efficacy of this compound in reducing prolactin levels has been demonstrated in numerous clinical studies. The following tables summarize the dose-dependent effects of this compound on serum prolactin levels.

In Vitro Studies

| Cell Type | This compound Concentration | Prolactin Inhibition (%) | Reference |

| Rat Pituitary Cells | 10 nM | Significant Inhibition | [2][3] |

| Rat Pituitary Cells | 100 nM | Marked Inhibition | [4][5][6] |

Note: Specific IC50 values for prolactin inhibition by this compound in vitro are not consistently reported in the reviewed literature. The provided data indicates a significant dose-dependent inhibitory effect.

Clinical Studies

| Daily this compound Dose (µg) | Duration of Treatment | Mean Prolactin Reduction (%) | Patient Population | Reference |

| 100-200 | Single Dose | Significant suppression | Healthy Volunteers | [7][8] |

| 200-400 | Chronic | Normalization of prolactin levels | Hyperprolactinemic Women | [9] |

| 300 | 7 days | Dose-related suppression | Postpartum Women | [10][11] |

| 400 | Not specified | 83% | Hyperprolactinemic Patients | [3][12] |

| 600 | 7 days | Dose-related suppression | Postpartum Women | [10][11] |

| 600-900 | 14 days | Significant drop to <30 ng/mL | Postpartum Women | [13] |

| 400-2400 | Chronic | Reduction to at least 50% of basal values | Hyperprolactinemic Patients | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Dopamine D2 Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing dopamine D2 receptors (e.g., from CHO or HEK293 cells)

-

Radiolabeled D2 antagonist (e.g., [3H]-Spiperone)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing D2 receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled antagonist with varying concentrations of unlabeled this compound in the presence of the cell membrane preparation. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist).

-

Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Prolactin Secretion Assay (In Vitro)

This protocol outlines an in vitro assay to measure the effect of this compound on prolactin secretion from pituitary cells.

Materials:

-

Primary pituitary cells or a prolactin-secreting cell line (e.g., GH3 cells)

-

Cell culture medium and supplements

-

This compound

-

Prolactin ELISA or RIA kit

Procedure:

-

Cell Culture: Culture pituitary cells in a suitable medium until they reach the desired confluency.

-

Treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Supernatant Collection: After the desired incubation period, collect the cell culture supernatant from each well.

-

Prolactin Quantification: Measure the concentration of prolactin in the collected supernatants using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the measured prolactin concentrations against the corresponding this compound concentrations to generate a dose-response curve and determine the IC50 value for prolactin inhibition.

cAMP Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on cAMP production in cells expressing the dopamine D2 receptor.

Materials:

-

Cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells)

-

Cell culture medium

-

This compound

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Cell Seeding: Seed the D2 receptor-expressing cells into a multi-well plate and allow them to adhere overnight.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for a negative control) to stimulate the production of cAMP.

-

Cell Lysis and cAMP Measurement: After a defined incubation period with forskolin, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's protocol.

-

Data Analysis: Plot the measured cAMP levels against the corresponding this compound concentrations to generate an inhibitory dose-response curve and calculate the IC50 value.

Conclusion

This compound's primary mechanism for inhibiting prolactin secretion is through its potent agonist activity at dopamine D2 receptors on pituitary lactotrophs. This high-affinity interaction initiates a Gi protein-mediated signaling cascade that effectively suppresses adenylyl cyclase activity, leading to a reduction in intracellular cAMP. The decrease in this key second messenger inhibits both the synthesis and release of prolactin. The quantitative data from both in vitro and clinical studies consistently demonstrate the dose-dependent efficacy of this compound in lowering prolactin levels. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other dopamine D2 receptor agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. Agnus castus extracts inhibit prolactin secretion of rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound hydrogen maleate: evidence for a long lasting dopaminergic activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a dopamine agonist, inhibits DNA synthesis in the pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prolactin-lowering effect of low doses of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The efficacy of this compound in the treatment of hyperprolactinemic amenorrhea [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 11. Effect of this compound on inhibition of lactation and serum prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopamine agonists in the treatment of hyperprolactinemia. Comparison between bromocriptine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suppression of lactation with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effectiveness of the dopamine agonist this compound in the treatment of acromegaly and pathological hyperprolactinemic states - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Therapeutic Potential of Lisuride

Executive Summary:

Lisuride, an ergoline derivative, presents a complex and compelling pharmacological profile with significant therapeutic potential demonstrated in a range of preclinical studies. Initially recognized for its potent dopamine D2 receptor agonism, making it a candidate for Parkinson's disease treatment, recent research has illuminated its nuanced interactions with the serotonin system. Notably, this compound acts as a G protein-biased agonist at the serotonin 5-HT2A receptor, a mechanism that may confer antidepressant and neuroprotective effects without the hallucinogenic activity associated with other 5-HT2A agonists. This guide provides an in-depth review of the preclinical data supporting this compound's potential in treating Parkinson's disease, depression, and conditions requiring neuroprotection. It details the experimental protocols used, summarizes quantitative outcomes, and visualizes the key molecular pathways and experimental workflows involved.

Core Mechanism of Action

This compound's therapeutic effects stem from its multi-target engagement of dopamine and serotonin receptors. Its unique signaling properties, particularly its biased agonism, are central to its potential for providing therapeutic benefits with a favorable side-effect profile.

1.1 Dopaminergic System Interactions: this compound is a potent agonist at dopamine D2-like receptors, a characteristic it shares with other anti-Parkinsonian drugs.[1][2][3] This action helps to compensate for the diminished dopamine activity in the brain, alleviating motor symptoms.[3] Preclinical studies have confirmed that the stimulus effects of this compound are mediated by D2, but not D1, receptors.[4] Furthermore, research suggests that the dopamine D3 receptor, another member of the D2-like family, is crucial for this compound's neuroprotective effects, specifically in preventing mitochondrial damage in dopaminergic neurons.[5]

1.2 Serotonergic System Interactions: this compound's interaction with the serotonin system is multifaceted and key to its broader therapeutic potential.

-

5-HT1A Receptors: this compound is a potent 5-HT1A receptor agonist.[6][7] Activation of these receptors is known to contribute to anxiolytic and antidepressant effects, and this activity is a significant component of this compound's behavioral profile in preclinical models.[6]

-

5-HT2A/2C Receptors: this compound is a partial agonist at both 5-HT2A and 5-HT2C receptors.[8] Crucially, at the 5-HT2A receptor, it acts as a G protein-biased agonist.[9][10] This means it preferentially activates the Gq signaling pathway over the β-arrestin2 pathway, the latter of which is strongly associated with the hallucinogenic effects of classic psychedelics like LSD.[7][11] This biased agonism allows this compound to potentially harness the therapeutic benefits of 5-HT2A stimulation, such as rapid antidepressant effects, without inducing psychedelic experiences.[9][10][12]

1.3 Key Signaling Pathways

The therapeutic actions of this compound are initiated through its binding to several key receptors, which in turn modulate distinct intracellular signaling cascades.

The biased agonism at the 5-HT2A receptor is a critical feature distinguishing this compound from classic psychedelics. It preferentially activates therapeutic signaling pathways while avoiding those linked to hallucinogenic effects.

Preclinical Efficacy in Parkinson's Disease (PD) Models

Preclinical studies have robustly demonstrated this compound's potential in treating PD, showing both symptomatic relief and neuroprotective effects in various animal models.

2.1 Data Presentation: Parkinson's Disease Studies

| Animal Model | Toxin/Method | This compound Dose & Administration | Key Quantitative Findings | Reference |

| Common Marmoset | MPTP | 2 mg/kg (dermal) | Reversed akinesia within 30 mins; effect lasted 5 days. | [13] |

| Rat | 6-OHDA lesion | 0.5 µg/h (intrastriatal infusion) for 2 weeks | Reduced apomorphine-induced rotation by 47.2%; decreased D2 receptor density by 40%. | [14] |

| Rat | MPTP | 2.5 mg/kg, i.p. (with Tiliroside) | Increased rotarod drop time from 78.44s (control) to 212.70s. | [15] |

| Mouse | 6-OHDA | Not specified | Alleviated loss of tyrosine hydroxylase (TH) expression. | [5] |

2.2 Experimental Protocols

-

MPTP-Induced Parkinsonism:

-

Model: In rats, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered intraperitoneally (i.p.) at a dose of 30 mg/kg/day for several consecutive days (e.g., from day 4 to day 8 of the experiment) to induce dopaminergic neurodegeneration.[15][16] In non-human primates like the common marmoset, MPTP is used to induce parkinsonian symptoms such as akinesia.[13]

-

Behavioral Assessment: Motor function is evaluated using tests like the rotarod, which measures balance and coordination by recording the time an animal can remain on a rotating rod.[15]

-

Biochemical Analysis: Post-mortem analysis of brain tissue is conducted to measure levels of inflammatory markers (e.g., TNF-α, IL-1β), apoptosis-related proteins (e.g., Bcl-2, caspase 3), and antioxidant enzymes (e.g., SOD, catalase) using ELISA kits.[15][16] The activation of survival pathways like PI3K/Akt is assessed by measuring the ratio of phosphorylated Akt (pAkt) to total Akt.[15]

-

-

6-OHDA-Induced Parkinsonism:

-

Model: This model involves the unilateral stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the nigrostriatal dopaminergic pathway of rats.[14][17] This creates a lesion on one side of the brain, leading to motor asymmetry.

-

Behavioral Assessment: The primary behavioral test is the apomorphine-induced rotation test. Administration of a dopamine agonist like apomorphine causes the lesioned animals to rotate contralaterally (away from the lesioned side). The number of rotations over a set period is counted to quantify the extent of the lesion and the effect of treatment.[14]

-

Neurochemical Analysis: The density of dopamine receptors (e.g., D2 receptors) is quantified in the striatum using autoradiography with radiolabeled ligands.[14] The survival of dopaminergic neurons is assessed by immunohistochemical staining for tyrosine hydroxylase (TH).[5]

-

Preclinical Efficacy in Depression Models

This compound has demonstrated significant antidepressant-like effects across multiple rodent models, often at doses that do not produce other overt behavioral changes. These effects are linked to its unique serotonergic profile.

3.1 Data Presentation: Depression Studies

| Animal Model | Test | This compound Dose & Administration | Key Quantitative Findings | Reference |

| Rat | Forced Swim Test | 0.05-0.25 mg/kg, i.p. | Dose-dependently reduced immobility time. | [18] |

| Rat | Olfactory Bulbectomy | 0.16 mg/kg, i.p. (ED50) | Suppressed muricidal (aggressive) behavior. | [18] |

| Mouse | Reserpine-induced Hypothermia | 0.5-5.0 mg/kg, i.p. | Inhibited the drop in body temperature. | [18] |

| Mouse (LPS-treated) | Forced Swim Test | 1.0 mg/kg, i.p. | Significantly ameliorated the increased immobility time. | [12] |

| Mouse (VMAT2) | Tail Suspension & Sucrose Preference | Not specified | Reduced immobility time and promoted sucrose preference for up to 2 days. | [9][10] |

3.2 Experimental Protocols

-

Forced Swim Test (FST):

-

Protocol: Rats or mice are placed in a cylinder of water from which they cannot escape. After an initial period of vigorous activity, they adopt an immobile posture. The duration of immobility during a set period (e.g., the last few minutes of a 5-minute test) is recorded. Antidepressant compounds are known to reduce this immobility time. This compound is typically administered via i.p. injection before the test.[12][18]

-

-

Lipopolysaccharide (LPS)-Induced Depression Model:

-

Protocol: This model simulates depression associated with inflammation. Mice are given a single i.p. injection of LPS (e.g., 0.5 mg/kg). Approximately 23 hours later, a test drug like this compound (1.0 mg/kg) is administered. One hour after the drug, depression-like behavior is assessed using the FST. This model also allows for the study of morphological changes, such as dendritic spine density in brain regions like the hippocampus and prefrontal cortex.[12]

-

-

Reserpine-Induced Hypothermia:

-

Protocol: The drug reserpine depletes monoamines, leading to a drop in core body temperature in mice. Potential antidepressants are tested for their ability to antagonize this effect. This compound is administered i.p. and body temperature is monitored to assess its inhibitory effect.[18]

-

Preclinical Evidence for Neuroprotection

Beyond its role in PD models, this compound has shown broader neuroprotective capabilities in other contexts, such as cerebral ischemia.

4.1 Data Presentation: Neuroprotection Studies

| Animal Model | Insult | This compound Dose & Administration | Key Quantitative Findings | Reference |